2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide
CAS No.:
Cat. No.: VC16311674
Molecular Formula: C21H22N4O2
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N4O2 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C21H22N4O2/c1-27-18-8-5-4-7-17(18)21(26)22-16-12-10-15(11-13-16)20-24-23-19-9-3-2-6-14-25(19)20/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,26) |
| Standard InChI Key | NQECUDCFZLZUID-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C4N3CCCCC4 |
Introduction
2-Methoxy-N-[4-(6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-yl)phenyl]benzamide is a complex organic compound belonging to the class of benzamides. It features a methoxy group and a tetrahydrotriazoloazepine moiety, contributing to its potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural characteristics that may influence pharmacological properties.
Synthesis and Preparation
The synthesis of 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-yl)phenyl]benzamide typically involves multi-step synthetic routes. These routes often require specific reagents and conditions to ensure optimal yield and purity. Detailed synthetic pathways are typically documented in scientific literature and patents.
Potential Biological Activity
Compounds with similar structural features have shown potential in interacting with biological targets, making them candidates for further pharmacological evaluation. Studies on related compounds suggest activity against cancer cell lines by modulating pathways related to cell proliferation and survival.
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